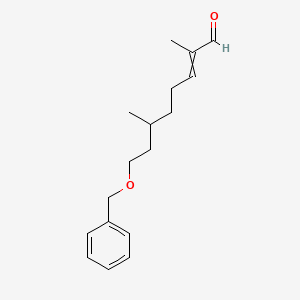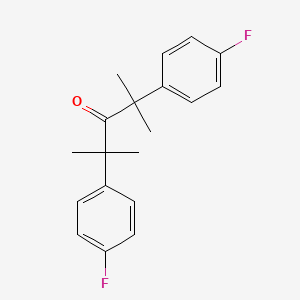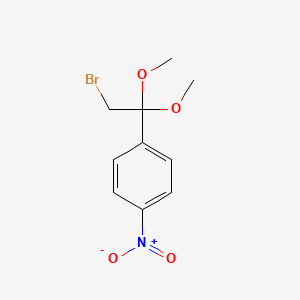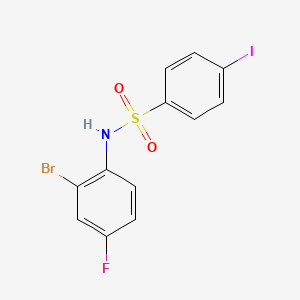![molecular formula C16H17NO2 B14224671 2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide CAS No. 543681-05-6](/img/structure/B14224671.png)
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide is an organic compound with a complex structure that includes both hydroxyphenyl and phenylethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide typically involves the acylation of aniline derivatives followed by hydroxyl protection and subsequent reactions to introduce the desired functional groups. The preparation method may include steps such as:
Acylation of substituted aniline: This step involves reacting substituted aniline with acetic anhydride or acetyl chloride to form the acetamide derivative.
Hydroxyl protection: The hydroxyl group in the hydroxyphenyl ring is protected using a suitable protecting group, such as a silyl ether.
Introduction of the phenylethyl group: This can be achieved through a series of reactions, including alkylation or reductive amination.
Deprotection: The protecting group is removed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学研究应用
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor modulator, affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(2-hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in bioimaging.
2-(2-hydroxyphenyl)benzoxazole: Exhibits dual fluorescence and is used in photophysical studies.
2-(2-hydroxyphenyl)quinazolinone: Used in the development of luminescent materials and biological probes.
Uniqueness
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyphenyl and phenylethyl groups allows for diverse applications and interactions with various molecular targets.
属性
CAS 编号 |
543681-05-6 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12(13-7-3-2-4-8-13)17-16(19)11-14-9-5-6-10-15(14)18/h2-10,12,18H,11H2,1H3,(H,17,19)/t12-/m0/s1 |
InChI 键 |
HRASDRZIBLDZSF-LBPRGKRZSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)CC2=CC=CC=C2O |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)

![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)

![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)



![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)

![2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide](/img/structure/B14224673.png)
![(12S,13S)-12,13-Bis[(benzyloxy)methyl]-2,8,11,14,17,23-hexaoxa-5,20-diazabicyclo[22.3.1]octacosa-1(28),24,26-triene-4,21-dione](/img/structure/B14224676.png)
